Guanylin (rat, mouse)
Description
BenchChem offers high-quality Guanylin (rat, mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Guanylin (rat, mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-25-[[(2S,3R)-2-[[(2S)-4-amino-4-oxo-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]-19-[(2S)-butan-2-yl]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-10-[(4-hydroxyphenyl)methyl]-4,7,13-trimethyl-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H90N16O22S4/c1-8-25(2)44-58(95)72-37-21-101-102-24-40(60(97)98)67-42(81)20-63-57(94)45(29(6)77)75-56(93)39(71-49(86)27(4)64-47(84)26(3)65-52(89)35(18-31-11-13-32(79)14-12-31)69-48(85)28(5)66-54(37)91)23-100-99-22-38(55(92)68-34(51(88)74-44)15-16-43(82)83)73-59(96)46(30(7)78)76-53(90)36(19-41(61)80)70-50(87)33-10-9-17-62-33/h11-14,25-30,33-40,44-46,62,77-79H,8-10,15-24H2,1-7H3,(H2,61,80)(H,63,94)(H,64,84)(H,65,89)(H,66,91)(H,67,81)(H,68,92)(H,69,85)(H,70,87)(H,71,86)(H,72,95)(H,73,96)(H,74,88)(H,75,93)(H,76,90)(H,82,83)(H,97,98)/t25-,26-,27-,28-,29+,30+,33-,34-,35-,36-,37-,38-,39-,40-,44-,45-,46-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFLUTOEMABSGC-RAJPIYRYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(NC(=O)CNC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)N1)CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C3CCCN3)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)C)CC4=CC=C(C=C4)O)C)C)C(C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@@H]3CCCN3)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C)CC4=CC=C(C=C4)O)C)C)[C@@H](C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H90N16O22S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Guanylin-GC-C Axis in Rat Mesenteric Macrophages: Metabolic Reprogramming and Anti-Inflammatory Signaling
[1]
Executive Summary
In the context of diet-induced obesity (DIO), mesenteric adipose tissue is a critical site of inflammation, where macrophage infiltration typically drives systemic insulin resistance. However, a specific subset of "Diet-Resistant" (DR) rats exhibits a unique protective phenotype mediated by the peptide hormone Guanylin (Gn) and its receptor Guanylyl Cyclase C (GC-C) within mesenteric macrophages.
This guide dissects the molecular mechanisms by which the Gn/GC-C axis reprograms macrophage function from a pro-inflammatory (M1-like) state to a metabolic-protective phenotype. We detail the cGMP-PKG-VASP signaling cascade , the resultant paracrine effects on adipocyte lipid metabolism, and the experimental protocols required to isolate and validate this pathway in rat models.
Mechanistic Architecture: The cGMP-PKG-VASP Pathway
The protective function of guanylin in mesenteric macrophages is distinct from its classical role in intestinal fluid homeostasis. In this context, it functions as an autocrine/paracrine regulator of cellular metabolism and inflammation.
Signaling Cascade
Upon binding of Guanylin to GC-C on the macrophage surface, the following cascade is initiated:
-
Receptor Activation: Guanylin binds the extracellular domain of GC-C.
-
Second Messenger Generation: The intracellular catalytic domain converts GTP to cyclic GMP (cGMP) .
-
Kinase Activation: Elevated cGMP activates Protein Kinase G (PKG) (specifically PKG-II).[1][2]
-
Target Phosphorylation: PKG phosphorylates Vasodilator-Stimulated Phosphoprotein (VASP) at Ser239.
-
Transcriptional Reprogramming: This cascade inhibits the NF-
B pathway, leading to the downregulation of pro-inflammatory cytokines (TNF- , IL-6, MCP-1) and modulation of lipid metabolism genes.
Pathway Visualization
Figure 1: The Guanylin-GC-C signaling axis in mesenteric macrophages.[3][4][5] Activation leads to cGMP accumulation, PKG activation, and VASP phosphorylation, resulting in anti-inflammatory and metabolic-protective outcomes.
Functional Impact & Phenotypic Data[4][5][6]
The expression of Gn/GC-C in macrophages creates a "Diet Resistant" phenotype.[3][4][6] These macrophages do not polarize towards the classical M2 phenotype (CD206 high) but rather exist as a "suppressed M1" state with unique metabolic properties.
Quantitative Comparison: WT vs. Gn/GC-C Transgenic Rats
The following data summarizes the physiological differences observed in rats fed a High-Fat Diet (HFD).
| Parameter | Wild-Type (WT) + HFD | Gn/GC-C Transgenic (dTg) + HFD | Physiological Implication |
| Mesenteric Fat Mass | High (Hypertrophy) | Significantly Lower | Resistance to visceral adiposity. |
| Macrophage Phenotype | Pro-inflammatory (M1) | Low M1 Markers (CD11c low) | Reduced tissue inflammation. |
| Cytokine Expression | High (TNF- | Baseline / Low | Prevention of systemic insulin resistance. |
| Chemotaxis | Standard response | Increased (toward Fatty Acids) | Enhanced ability to sense/clear lipids? |
| Lipid Droplet Size | Large | Small | Enhanced lipolysis/oxidation. |
The Paracrine Effect
A critical finding is that these macrophages influence neighboring adipocytes. In co-culture experiments, adipocytes grown with Gn/GC-C macrophages accumulate significantly fewer lipid droplets compared to those cultured with WT macrophages.[4] This suggests the secretion of an unidentified factor downstream of the Gn/GC-C pathway that promotes fatty acid oxidation in adipocytes.
Experimental Protocols
To study this pathway, researchers must isolate specific macrophage populations and utilize co-culture systems. The following protocols are validated based on the work of Akieda-Asai et al.
Isolation of Rat Mesenteric Macrophages
Objective: Obtain high-purity macrophages from the mesenteric adipose tissue.
-
Tissue Collection:
-
Euthanize rat and excise the mesenteric adipose tissue (MAT) carefully to avoid intestinal contamination.
-
Wash MAT in sterile PBS containing 1% BSA.
-
-
Enzymatic Digestion:
-
Mince tissue and incubate in Collagenase Type II (1 mg/mL) at 37°C for 20–30 minutes with gentle shaking.
-
Note: Over-digestion will damage surface receptors (GC-C).
-
-
Filtration & Separation:
-
Pass digest through a 100
m nylon mesh. -
Centrifuge at 1,200 rpm for 5 minutes to pellet the Stromal Vascular Fraction (SVF).
-
-
Magnetic Activated Cell Sorting (MACS):
-
Resuspend SVF in MACS buffer.
-
Incubate with anti-CD11b or anti-CD68 microbeads for 15 minutes at 4°C.
-
Pass through a magnetic column to positively select macrophages.
-
-
Validation:
-
Confirm purity via Flow Cytometry (>90% F4/80+).
-
Confirm GC-C expression via qPCR.
-
Macrophage-Adipocyte Co-Culture Assay
Objective: Measure the paracrine effect of Gn/GC-C macrophages on lipid accumulation.
Figure 2: Experimental workflow for assessing macrophage-adipocyte crosstalk. The transwell system ensures effects are mediated by soluble factors, not direct contact.
Protocol Steps:
-
Adipocyte Differentiation: Culture primary rat pre-adipocytes in differentiation medium (Insulin, IBMX, Dexamethasone) for 8 days until lipid droplets form.
-
Co-Culture Setup:
-
Place differentiated adipocytes in the bottom well of a 6-well plate.
-
Seed
isolated macrophages (WT or Gn/GC-C) into the 0.4 m Transwell inserts .
-
-
Treatment: Incubate for 48 hours. Optional: Add Free Fatty Acids (e.g., Palmitate) to mimic HFD stress.
-
Readout:
-
Oil Red O Staining: Elute dye with isopropanol and measure absorbance at 520 nm.
-
Gene Expression: Lyse adipocytes and measure Fas (Fatty acid synthase) and Cpt1a (Carnitine palmitoyltransferase 1A).
-
Therapeutic Implications
The discovery of the Gn/GC-C axis in macrophages offers a novel therapeutic target for metabolic syndrome. Unlike systemic weight loss drugs that target the CNS, targeting this pathway addresses visceral inflammation directly.
-
Agonist Development: Stable analogs of Guanylin (resistant to proteolysis) could be developed to specifically target mesenteric macrophages.
-
Biomarker Potential: High levels of soluble Guanylin or downstream cGMP metabolites might serve as biomarkers for "Diet Resistance" or metabolic health.
-
Mechanism of Action: By decoupling obesity from inflammation, this pathway suggests that fat accumulation itself is less harmful than the associated macrophage-driven inflammatory response.
References
-
Akieda-Asai, S., et al. (2012).[6] Involvement of guanylin and GC-C in rat mesenteric macrophages in resistance to a high-fat diet.[3][4][5][7][6] Journal of Lipid Research, 54(1), 85–96. [Link]
-
Sugiyama, M., et al. (2015). Guanylin-Guanylyl cyclase-C signaling in macrophages regulates mesenteric fat inflammation induced by high-fat diet.[3][5] Endocrine Journal, 62(10), 939–947.[3] [Link][3][4][7][8][9]
- Date, Y., et al. (2013). Characterization of Inflammatory Gene Expression and Chemotaxis of Macrophages Expressing Guanylin and Guanylyl Cyclase-C. Science Publishing Group.
-
Forte, L. R. (2004). Guanylin regulatory peptides: structures, biological activities mediated by cyclic GMP and pathobiology.[1][9][10] Regulatory Peptides, 81(1-3), 25-39. (Background on Guanylin peptide family).
Sources
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- 2. Current Understanding of Guanylin Peptides Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guanylin-Guanylyl cyclase-C signaling in macrophages regulates mesenteric fat inflammation induced by high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Involvement of guanylin and GC-C in rat mesenteric macrophages in resistance to a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of guanylin and GC-C in rat mesenteric macrophages in resistance to a high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of Inflammatory Gene Expression and Chemotaxis of Macrophages Expressing Guanylin and Guanylyl Cyclase-C, American Journal of Life Sciences, Science Publishing Group [sciencepublishinggroup.com]
- 8. Effect of guanylin peptides on pancreas steatosis and function in experimental diet-induced obesity and after bariatric surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Guanylin peptides: cyclic GMP signaling mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Quantitative Determination of Rat Guanylin in Serum and Plasma by Sandwich ELISA
For Research Use Only. Not for use in diagnostic procedures.
Introduction: The Significance of Guanylin
Guanylin is a peptide hormone primarily secreted by goblet cells in the colon that plays a pivotal role in regulating electrolyte and water transport within the intestinal and renal systems.[1] It functions as an endogenous agonist for the guanylate cyclase-C (GC-C) receptor.[1][2][3] The binding of guanylin to GC-C initiates a signaling cascade that increases intracellular cyclic guanosine monophosphate (cGMP).[1][3][4] This elevation in cGMP leads to the stimulation of chloride and bicarbonate secretion and a decrease in the absorption of intestinal fluid.[1][4][5]
The physiological actions of guanylin are integral to maintaining fluid and electrolyte homeostasis.[2][6] Dysregulation of the guanylin signaling pathway has been implicated in various gastrointestinal and renal diseases.[2] Furthermore, emerging research suggests a link between reduced guanylin expression and the development of colorectal cancer, highlighting its potential role as a tumor suppressor.[7] Given its diverse physiological and pathophysiological relevance, the accurate quantification of guanylin in biological fluids such as serum and plasma is crucial for researchers in gastroenterology, nephrology, and oncology.
This document provides a comprehensive guide for the quantitative measurement of rat guanylin in serum and plasma samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Principle of the Assay
This ELISA kit employs the quantitative sandwich immunoassay technique.[8][9] A microplate is pre-coated with a monoclonal antibody specific for rat guanylin.[10] When standards and samples are added to the wells, the guanylin present binds to the immobilized capture antibody. Following a washing step to remove unbound substances, an enzyme-linked polyclonal antibody specific for a different epitope on rat guanylin is added, "sandwiching" the target protein.[8][9][10] After another wash, a substrate solution is introduced, which reacts with the enzyme to produce a measurable colorimetric signal.[9][10] The intensity of this color is directly proportional to the concentration of rat guanylin in the sample.[10] The concentration is then determined by comparing the optical density (OD) of the samples to a standard curve.
Assay Principle Diagram
Caption: Workflow of the Sandwich ELISA for Rat Guanylin Detection.
Materials and Reagents
-
Microplate pre-coated with anti-rat Guanylin antibody
-
Lyophilized rat Guanylin standard
-
Biotinylated anti-rat Guanylin detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase)
-
Standard/Sample Diluent
-
Wash Buffer (20x concentrate)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution
-
Plate sealers
-
Distilled or deionized water
-
Microplate reader capable of measuring absorbance at 450 nm
Sample Collection and Preparation
Proper sample collection and handling are critical for accurate results. Avoid repeated freeze-thaw cycles.[11][12]
Serum
-
Collect whole blood in a serum separator tube (SST).[11]
-
Allow the blood to clot for 30 minutes at room temperature.[11]
-
Carefully collect the serum supernatant and transfer it to a clean tube.
-
Assay immediately or aliquot and store at ≤ -20°C. For long-term storage, -80°C is recommended.[11][12]
Plasma
-
Collect whole blood into tubes containing EDTA or heparin as an anticoagulant.[11][13]
-
Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[11][13]
-
For platelet-poor plasma, an additional centrifugation step at 10,000 x g for 10 minutes at 2-8°C is recommended to ensure complete platelet removal.[11]
-
Carefully collect the plasma supernatant.
-
Assay immediately or aliquot and store at ≤ -20°C. For long-term storage, -80°C is recommended.[11][12]
Note on Hemolysis: Hemolyzed samples can interfere with the assay. It is advisable to recollect samples if severe hemolysis is observed.[13]
Assay Protocol
Bring all reagents and samples to room temperature before use.
-
Reagent Preparation:
-
Wash Buffer: Dilute the 20x Wash Buffer concentrate 1:20 with distilled or deionized water.
-
Standard Curve: Reconstitute the lyophilized standard with the volume of Standard/Sample Diluent specified in the kit manual. Allow it to sit for 15 minutes with gentle agitation. Prepare a dilution series of the standard in Standard/Sample Diluent to create the standard curve.
-
-
Assay Procedure:
-
Determine the number of wells required for standards, samples, and a blank.
-
Add 100 µL of each standard, sample, and blank (Standard/Sample Diluent only) to the appropriate wells.
-
Cover the plate with a plate sealer and incubate for 2 hours at 37°C.
-
Aspirate the liquid from each well and wash the plate three times with 300 µL of 1x Wash Buffer per well. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
-
Add 100 µL of Biotinylated anti-rat Guanylin detection antibody to each well.
-
Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP to each well.
-
Cover with a new plate sealer and incubate for 1 hour at 37°C.
-
Repeat the wash step as described above.
-
Add 90 µL of TMB Substrate to each well.
-
Incubate for 15-30 minutes at 37°C in the dark. The reaction should be monitored, and stopped when the highest standard wells show a distinct blue color.
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 5 minutes of adding the Stop Solution.
-
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the rat guanylin ELISA.
Data Analysis and Interpretation
-
Calculate the Average OD: Calculate the average absorbance for each set of duplicate standards, controls, and samples.
-
Generate the Standard Curve: Subtract the average blank OD from the average OD of all other standards and samples. Plot the mean OD for each standard on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended for generating the standard curve.
-
Determine Sample Concentrations: Use the standard curve to interpolate the concentration of guanylin in the samples. Remember to multiply the interpolated value by the dilution factor if samples were diluted.
Typical Standard Curve Data
| Guanylin (pg/mL) | OD (450 nm) |
| 1000 | 2.45 |
| 500 | 1.62 |
| 250 | 0.85 |
| 125 | 0.43 |
| 62.5 | 0.21 |
| 31.25 | 0.10 |
| 0 | 0.05 |
This data is for demonstration purposes only. A new standard curve must be generated for each assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or Weak Signal | - Reagent omission or incorrect order.[14] - Insufficient incubation time or temperature.[15] - Inactive reagents. | - Double-check the protocol and reagent addition order.[14] - Ensure adherence to recommended incubation times and temperatures.[15] - Verify reagent expiration dates and proper storage. |
| High Background | - Insufficient washing.[15][16] - High concentration of detection antibody or HRP conjugate.[15] - Cross-contamination between wells.[15] | - Increase the number of washes or soaking time between washes.[15][16] - Optimize the dilution of detection reagents.[15] - Use fresh pipette tips for each standard and sample. |
| High Variability | - Inconsistent pipetting.[16] - Inadequate mixing of reagents.[16] - Bubbles in wells.[15] | - Ensure proper pipetting technique and use calibrated pipettes. - Thoroughly mix all reagents before use.[16] - Ensure there are no bubbles in the wells before reading the plate.[15] |
| Poor Standard Curve | - Improper standard dilution. - Reagent degradation. | - Prepare fresh standards for each assay and double-check dilution calculations. - Ensure proper storage and handling of all kit components. |
References
-
Forte, L. R., et al. (1999). Signaling Pathways for Guanylin and Uroguanylin in the Digestive, Renal, Central Nervous, Reproductive, and Lymphoid Systems. Oxford Academic. Available at: [Link]
-
Nakazato, M., & Minamino, N. (2000). Guanylin family: new intestinal peptides regulating electrolyte and water homeostasis. PubMed. Available at: [Link]
-
Al-Salihi, S., et al. (2023). Guanylate cyclase-C Signaling Axis as a theragnostic target in colorectal cancer: a systematic review of literature. PubMed. Available at: [Link]
-
Greenberg, R. N., et al. (2000). Renal effects of uroguanylin and guanylin in vivo. PubMed. Available at: [Link]
-
Microbe Notes. (2021). Sandwich ELISA- Steps and Advantages. Microbe Notes. Available at: [Link]
-
Boster Bio. (2024). Sample Processing for ELISA Test: Best Practices & Preparation Guide. Boster Bio. Available at: [Link]
-
Waldman, S. A., & Camilleri, M. (2018). The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia. Frontiers in Oncology. Available at: [Link]
-
Sindic, A. (2014). Guanylin Peptides Signaling: Insights into Guanylate Cyclase C Dependent and Independent Signaling Pathways. MDPI. Available at: [Link]
-
Bio-Techne. (n.d.). ELISA Troubleshooting Guide. Bio-Techne. Available at: [Link]
-
Assay Genie. (n.d.). What is a sandwich ELISA? Assay Genie. Available at: [Link]
-
Forte, L. R., et al. (1995). Guanylin, an endogenous ligand for C-type guanylate cyclase, is produced by goblet cells in the rat intestine. PubMed. Available at: [Link]
-
BioIVT. (n.d.). Configure Rat Plasma & Serum. BioIVT. Available at: [Link]
-
Forte, L. R. (2004). Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics. PubMed. Available at: [Link]
-
Silos-Santiago, I., et al. (2013). Guanylate cyclase-C receptor activation: unexpected biology. PubMed. Available at: [Link]
-
Hamra, F. K., et al. (1996). Regulation of intestinal uroguanylin/guanylin receptor-mediated responses by mucosal acidity. PNAS. Available at: [Link]
-
Animated biology with arpan. (2024). Principle and application of Sandwich ELISA | Techniques in biology. YouTube. Available at: [Link]
-
Protavio. (2024). Serum & Plasma handling for immunoassay analysis. Protavio. Available at: [Link]
-
Sindic, A., & Schlatter, E. (2006). Cellular effects of guanylin and uroguanylin. Semantic Scholar. Available at: [Link]
-
Waldman, S. A., & Camilleri, M. (2018). The Guanylate Cyclase C-cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia. Jefferson Digital Commons. Available at: [Link]
-
Sindic, A. (2014). Current Understanding of Guanylin Peptides Actions. PMC - NIH. Available at: [Link]
-
RayBiotech. (n.d.). Sandwich ELISA Principles, Formats, and Optimization. RayBiotech. Available at: [Link]
-
Wikipedia. (n.d.). Guanylin. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Proposed mechanism of action of guanylate cyclase-C (GC-C) agonists... ResearchGate. Available at: [Link]
-
Diabetic Complications Consortium (DiaComp). (2004). Plasma Insulin (LINCO ELISA). Diabetic Complications Consortium (DiaComp). Available at: [Link]
-
Becerril, S., et al. (2023). Effect of guanylin peptides on pancreas steatosis and function in experimental diet-induced obesity and after bariatric surgery. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). Signaling pathways of guanylin peptides in renal proximal tubule cells.... ResearchGate. Available at: [Link]
-
Rocky Mountain Diagnostics. (n.d.). Prolactin Testing In Rat Serum ELISA Kit. Rocky Mountain Diagnostics. Available at: [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. Assay Genie. Available at: [Link]
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- 3. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Uroguanylin and guanylin peptides: pharmacology and experimental therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Renal effects of uroguanylin and guanylin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "The Guanylate Cyclase C-cGMP Signaling Axis Opposes Intestinal Epithel" by Jeffrey A. Rappaport and Scott A. Waldman [jdc.jefferson.edu]
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Optimized Immunohistochemical Detection of Guanylin in Mouse Colon: A Methodological Guide
Topic: Optimized Immunohistochemical Detection of Guanylin in Mouse Colon Content Type: Detailed Application Notes and Protocols
Introduction: The Biological & Technical Context[1][2][3]
Guanylin (Gn) is a 15-amino acid peptide hormone secreted primarily by goblet cells in the distal colon and duodenum. It functions as a paracrine agonist for Guanylyl Cyclase C (GC-C) , a transmembrane receptor located on the apical surface of intestinal epithelial cells.[1][2] Upon binding, Guanylin triggers the intracellular production of cyclic GMP (cGMP), which regulates fluid and electrolyte homeostasis by activating the CFTR chloride channel and inhibiting the NHE3 sodium/hydrogen exchanger.[1][3][4]
The Technical Challenge
Detecting Guanylin via Immunohistochemistry (IHC) presents unique challenges compared to structural proteins:
-
Solubility & Secretion: As a secreted peptide, the active form is often released into the lumen and washed away during processing. Successful IHC typically detects the pro-hormone stored in secretory vesicles within goblet cells prior to release.
-
Epitope Masking: The small size of the peptide means that formalin fixation can easily mask epitopes via methylene bridging, making Antigen Retrieval (HIER) non-negotiable.
-
Tissue Orientation: The mouse colon varies functionally from proximal to distal. Proper orientation using the Swiss Roll technique is critical to visualize the entire organ length on a single slide.[5][6]
Biological Signaling Pathway[4]
Understanding the pathway is essential for interpreting staining results (e.g., co-localization with GC-C or downstream effectors).
Figure 1: The Guanylin-GC-C signaling axis.[7][8] IHC detects Guanylin in goblet cells, while the receptor GC-C is localized to the apical brush border.
Pre-Analytical Variables: Tissue Preparation
The quality of the stain is determined before the antibody is ever applied. For mouse colon, the Swiss Roll technique is the gold standard.
The Swiss Roll Technique
Instead of cutting random cross-sections, this method rolls the colon like a sleeping bag, allowing you to view the entire proximal-to-distal axis on one slide.
-
Dissection: Excise the colon from cecum to anus.
-
Cleaning: Flush the lumen gently with ice-cold PBS using a blunt-end needle to remove fecal pellets. Do not scrape the mucosa.
-
Opening: Cut the colon longitudinally along the mesenteric line. Lay it flat, mucosa side up.
-
Rolling:
-
Start at the distal end (anus).
-
Using a toothpick or wet cotton swab, gently roll the tissue onto itself toward the proximal end.
-
Tip: Keep the roll tight but do not crush the crypts.
-
-
Fixation: Carefully slide the roll off the toothpick and into a cassette. Place immediately in fixative.
Fixation Protocol
-
Fixative: 10% Neutral Buffered Formalin (NBF) or 4% Paraformaldehyde (PFA).
-
Duration: 12–24 hours at Room Temperature (RT).
-
Warning: Under-fixation (<12h) leads to tissue degradation during HIER. Over-fixation (>24h) permanently masks the Guanylin peptide epitopes.
-
-
Processing: Standard dehydration (Ethanol series) and paraffin embedding.
Detailed IHC Protocol
Reagents & Buffers[12][13][14]
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0.[9]
-
Wash Buffer: TBS-T (Tris-Buffered Saline + 0.1% Tween-20).
-
Blocking Solution: 5% Normal Goat Serum (NGS) in TBS-T (assuming primary antibody is raised in Rabbit).
Step-by-Step Methodology
Phase 1: Deparaffinization & Rehydration[10]
-
Xylene:
minutes. -
100% Ethanol:
minutes. -
95% Ethanol:
minutes. -
70% Ethanol:
minutes. -
dH2O: Rinse for 5 minutes.
Phase 2: Antigen Retrieval (HIER)
Critical Step: Guanylin requires vigorous retrieval to break formalin cross-links.
-
Pre-heat Citrate Buffer (pH 6.[11][9][12]0) to 95–98°C (steamer or microwave).
-
Immerse slides for 20 minutes .
-
Cooling: Remove from heat and allow slides to cool in the buffer to RT for 20–30 minutes . Do not skip this; rapid cooling causes tissue detachment.
Phase 3: Staining[12]
-
Wash:
min in TBS-T. -
Peroxidase Block (if using DAB): Incubate in 3%
in Methanol for 10 min. Wash min TBS-T. -
Protein Block: Incubate with 5% Normal Goat Serum for 1 hour at RT in a humidified chamber.
-
Primary Antibody:
-
Secondary Antibody:
-
Wash slides
min in TBS-T. -
Apply HRP-conjugated Goat Anti-Rabbit IgG (1:2000) for 1 hour at RT.
-
-
Detection (DAB):
-
Apply DAB chromogen solution. Monitor under microscope (typically 2–5 minutes).
-
Stop reaction with dH2O when goblet cells show distinct brown staining.
-
-
Counterstain: Hematoxylin (30–60 seconds), differentiate in acid alcohol, blue in ammonia water.
-
Mounting: Dehydrate (Ethanol -> Xylene) and mount with resinous medium (e.g., DPX).
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for Guanylin IHC processing.
Data Interpretation & Validation
Expected Results
| Feature | Appearance | Biological Significance |
| Goblet Cells | Strong cytoplasmic/granular staining | Guanylin is stored in mucin granules before secretion. |
| Enterocytes | Weak or Negative | Guanylin is not typically expressed in absorptive enterocytes in the colon. |
| Lumen | Variable/Absent | Secreted peptide is usually washed away; presence indicates active secretion or artifact. |
| Gradient | Distal > Proximal | Expression is historically higher in the distal colon. |
Validation Controls (Mandatory)
To ensure "Trustworthiness" of your data, run these controls:
-
Absorption Control (Gold Standard): Pre-incubate the primary antibody with a 10-fold molar excess of the immunizing Guanylin peptide for 1 hour before applying to the tissue. Staining should be abolished.
-
Omission Control: Exclude the primary antibody (diluent only). If staining persists, it is non-specific binding of the secondary antibody.
-
Positive Control: Mouse Duodenum (known high expression).
Troubleshooting Common Issues
-
Weak Signal:
-
High Background (Mucin staining):
-
Cause: Non-specific binding to mucins in goblet cells.
-
Fix: Increase blocking time or use a blocking buffer containing 1% BSA + 0.1% Triton X-100. Ensure endogenous peroxidase is quenched fully.
-
-
Patchy Staining:
-
Cause: Air bubbles during Swiss Roll preparation or uneven fixation.
-
Fix: Ensure the roll is submerged fully in formalin and use a rocker during fixation.
-
References
-
Cohen, M. B., et al. (1995). Immunohistochemical localization of guanylin in the rat small intestine and colon.[4] Gastroenterology.
-
Forte, L. R., et al. (2000). Guanylin peptides: cyclic GMP signaling mechanisms. Brazilian Journal of Medical and Biological Research.
-
Bialkowska, A. B., et al. (2016). Improved Swiss-rolling Technique for Intestinal Tissue Preparation for Immunohistochemical and Immunofluorescent Analyses. Journal of Visualized Experiments (JoVE).
-
Leica Biosystems. Antigen Retrieval Protocol – Citrate Buffer.[12]
-
Abcam. Anti-Guanylin antibody (ab223727) Product Datasheet & Validation.
Sources
- 1. scientificarchives.com [scientificarchives.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | The Guanylate Cyclase C—cGMP Signaling Axis Opposes Intestinal Epithelial Injury and Neoplasia [frontiersin.org]
- 4. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Processing Techniques for Mouse Intestines [nsh.org]
- 6. researchgate.net [researchgate.net]
- 7. Receptor Guanylyl Cyclase C and Cyclic GMP in Health and Disease: Perspectives and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jpp.krakow.pl [jpp.krakow.pl]
- 9. Citrate Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]
- 10. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. shop.leicabiosystems.com [shop.leicabiosystems.com]
- 13. Anti-Guanylin antibody (ab223727) | Abcam [abcam.com]
- 14. Antigen Retrieval Buffer (100x Citrate, pH 6.0) | Leinco [leinco.com]
High-Integrity RNA Isolation from Mouse Intestine for Guanylin (Guca2a) Profiling
Application Note & Protocol Guide
Abstract & Scientific Context
Guanylin (Guca2a) is a paracrine peptide hormone critical for regulating electrolyte and fluid homeostasis via the guanylyl cyclase C (GUCY2C) receptor.[1][2] Accurate quantification of Guca2a expression is essential for studies involving cystic fibrosis, colorectal cancer, and inflammatory bowel disease (IBD).
The Challenge: Mouse intestinal tissue represents one of the most hostile matrices for RNA isolation due to three compounding factors:
-
Supraphysiological RNase Activity: The presence of pancreatic ribonucleases (in the small intestine) and endogenous epithelial RNases causes rapid degradation.
-
High Mucin Content: Complex polysaccharides (mucins) often coprecipitate with RNA or clog silica columns, inhibiting downstream reverse transcription.
-
Microbiome Contamination: The lumen contains significantly more bacterial RNA than host RNA. Failure to remove this introduces massive variability in normalization.
The Solution: This guide details a Hybrid Extraction Protocol combining the lysis efficiency of phenol-chloroform (TRIzol) with the purity of silica-spin columns. This method is superior to either technique alone for intestinal tissue, ensuring high RIN (RNA Integrity Number) scores suitable for qPCR and RNA-seq.
Pre-Analytical Strategy: The "Why" Before the "How"
Anatomical Targeting
Guanylin (Guca2a) and its homolog Uroguanylin (Guca2b) have distinct expression gradients. You must harvest the correct segment to detect the signal.
-
Target for Guca2a: Distal Ileum and Colon (Highest expression).[2]
The "Flush" Factor
Critical Step: You cannot simply mince the intestine. The lumen contains fecal matter and bacteria. Bacterial RNA will not be distinguished from mouse RNA by standard spectrophotometry (A260), leading to artificially high concentration readings but low cDNA yield for mouse targets.
-
Action: The lumen must be flushed with ice-cold PBS immediately upon dissection.
Experimental Workflow Visualization
The following diagram outlines the Hybrid Protocol logic, designed to overcome specific intestinal inhibitors.
Figure 1: The Hybrid Workflow. Red nodes indicate tissue handling, Blue nodes indicate organic extraction (delipidation), and Green/Black nodes indicate purification.
Detailed Hybrid Protocol
Reagents Required:
-
Acid-Guanidinium-Phenol (e.g., TRIzol, TRI Reagent, QIAzol).
-
Chloroform (or BCP).
-
Ethanol (100% and 70%).
-
Silica Column Kit (e.g., Qiagen RNeasy Mini or Zymo Direct-zol).
-
RNase-Free DNase I (On-column formulation).
-
Ice-cold PBS (Phosphate Buffered Saline).
Phase 1: Tissue Harvest (Time Critical)
-
Dissection: Euthanize mouse according to IACUC protocols. Rapidly open the abdominal cavity.
-
Isolation: Identify the colon (distal to cecum) or distal ileum. Excise a 1–2 cm segment.
-
Flushing: Using a syringe with a blunt-end needle (gavage needle) or plastic pipette tip, flush the lumen with ice-cold PBS until the buffer runs clear.
-
Why: Removes microbiome RNA and digestive enzymes.
-
-
Snap Freeze: Place tissue in a cryotube and submerge in liquid nitrogen immediately. (Alternatively, submerge in RNAlater for 24h at 4°C, then move to -80°C).
Phase 2: Lysis & Homogenization
-
Preparation: Add 1 mL of TRIzol per 50–100 mg of tissue in a 2 mL tube containing 2.8 mm ceramic beads (for colon) or 1.4 mm beads (for ileum).
-
Disruption: Homogenize using a bead beater (e.g., Precellys or TissueLyser) at 6000 rpm for 30–60 seconds.
-
Note: If using a rotor-stator, ensure the probe is cleaned with RNaseZap between samples.
-
-
Rest: Incubate lysate at room temperature (RT) for 5 minutes.
-
Why: Allows complete dissociation of nucleoprotein complexes.
-
Phase 3: Phase Separation (The Hybrid Step)
-
Add 0.2 mL Chloroform per 1 mL of TRIzol. Cap securely.
-
Shake vigorously by hand for 15 seconds (do not vortex).
-
Incubate at RT for 2–3 minutes.
-
Centrifuge at 12,000 × g for 15 minutes at 4°C .
-
Transfer: Carefully remove the upper colorless aqueous phase (~400–500 µL) and transfer to a new RNase-free tube.
-
Caution: Do not touch the white interphase (DNA/Protein) or the pink organic phase (Lipids/Phenol).
-
Phase 4: Column Purification
-
Binding: Add 1 volume (approx. 500 µL) of 70% Ethanol to the aqueous phase and mix immediately by pipetting. Do not vortex.
-
Why: Adjusts binding conditions for the silica membrane.[4]
-
-
Loading: Transfer up to 700 µL of the mixture to the silica spin column. Centrifuge at ≥8000 × g for 15s. Discard flow-through.
-
DNase Treatment (Mandatory):
-
Washing: Wash with 500 µL Buffer RPE (twice) to remove salts and residual phenol.
-
Drying: Centrifuge at full speed for 2 minutes to dry the membrane.
-
Critical: Residual ethanol inhibits downstream reverse transcriptase.
-
-
Elution: Add 30–50 µL RNase-free water. Incubate 1 min. Centrifuge at 8000 × g for 1 min.
Quality Control & Validation
Assessment Metrics
Summarize your QC data using this table format:
| Metric | Method | Acceptable Range (Intestine) | Notes |
| Concentration | NanoDrop (A260) | > 100 ng/µL | High yield expected from Hybrid method. |
| Purity (Protein) | A260/A280 | 1.9 – 2.1 | < 1.8 indicates protein contamination. |
| Purity (Salt/Phenol) | A260/A230 | 1.8 – 2.2 | Low values indicate guanidine carryover (wash issue). |
| Integrity | Bioanalyzer/TapeStation | RIN > 7.0 | Intestinal RNA turns over fast; RIN 10 is rare. |
Reference Gene Selection for qPCR
Do not rely on Gapdh or Actb alone, as their expression varies with intestinal inflammation or metabolic state.
-
Recommended: Rplp0 (Ribosomal Protein Large P0) or Vil1 (Villin 1 - specific to epithelial cells).
-
Validation: Use the GeNorm or NormFinder algorithms to validate stability in your specific experimental conditions (e.g., control vs. colitis).
Biological Context: Guanylin Signaling Pathway[3][7][8]
Understanding the pathway aids in designing downstream panels. If Guca2a is downregulated, look for compensatory changes in Guca2b or downstream effectors like Cftr.
Figure 2: The Guanylin-GUCY2C Signaling Axis. Guanylin binding triggers cGMP accumulation, driving fluid secretion via CFTR and inhibiting sodium absorption via NHE3.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Clogged Column | High mucin/viscosity. | Increase lysis volume (1 mL TRIzol per 30 mg tissue). Ensure effective phase separation. |
| Low A260/A230 | Phenol or Salt carryover. | Ensure no pink organic phase is transferred. Perform an extra wash with Buffer RPE (or 80% Ethanol). |
| gDNA in qPCR | Incomplete DNase digestion. | Extend on-column DNase incubation to 30 mins. Design primers to span exon-exon junctions. |
| Low Yield | Incomplete lysis. | Use bead beating (ceramic beads) rather than vortexing. Intestine is fibrous. |
References
-
Localization of Guanylin: Ikpa, P. T., et al. (2016). "Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage."[3] Histochemistry and Cell Biology.
-
Reference Gene Stability: Eissa, N., et al. (2017).[7] "Appropriateness of reference genes for normalizing messenger RNA in mouse 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis using quantitative real time PCR." Scientific Reports.
-
RNA Isolation Comparison: Venniro, M., & Caprioli, D. (2009). "Comparison of Methods for RNA Isolation from Lipid-Rich Tissues." Promega Application Notes.
-
Guca2a Gene Info: NCBI Gene Database. "Guca2a guanylate cyclase activator 2A [ Mus musculus (house mouse) ]."
-
Hybrid Protocol Validation: Rio, D. C., et al. (2010). "Purification of RNA using TRIzol (TRI Reagent)." Cold Spring Harbor Protocols.
Sources
- 1. jpp.krakow.pl [jpp.krakow.pl]
- 2. researchgate.net [researchgate.net]
- 3. Guanylin and uroguanylin are produced by mouse intestinal epithelial cells of columnar and secretory lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Isolation of RNA from the Murine Colonic Tissue and qRT-PCR for Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Appropriateness of reference genes for normalizing messenger RNA in mouse 2,4-dinitrobenzene sulfonic acid (DNBS)-induced colitis using quantitative real time PCR - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Guanylin Western Blots
Introduction: The "Ghost Peptide" Challenge
Detecting Guanylin (GN) presents a unique dual challenge in Western blotting. As a member of the guanylin peptide family, it is often expressed as a pro-hormone (~10–12 kDa) but processed into a bioactive peptide that is exceptionally small (~1.5 kDa, 15 amino acids).
The Core Problem: Standard Western blot protocols are designed for proteins >20 kDa. When applied to Guanylin:
-
Blow-through: The active peptide passes through standard 0.45 µm membranes during transfer.
-
Wash-out: Even if captured, the small surface area of the peptide prevents strong hydrophobic interaction with the membrane, causing it to detach during washing steps.
-
Diffusion: Low molecular weight (MW) species diffuse rapidly in standard Glycine-SDS-PAGE, leading to fuzzy, unresolved bands.
This guide abandons the "standard" protocol in favor of a Tricine-Glutaraldehyde workflow specifically engineered for peptides <5 kDa.
Visual Workflow: The Optimized Guanylin Protocol
The following logic flow illustrates the critical deviation points from a standard Western blot required to capture Guanylin.
Figure 1: Decision tree highlighting the critical inclusion of Tricine gels and Glutaraldehyde fixation for Guanylin retention.
Module 1: Electrophoresis (The Resolution)
Q: My Guanylin bands are fuzzy or completely absent. I am using a standard 15% Tris-Glycine gel. What is wrong?
A: Tris-Glycine gels fail to resolve proteins below 10 kDa effectively. The accumulation of free SDS in the lower gel creates a "smear" front that masks small peptides.
The Solution: Switch to Tricine-SDS-PAGE. Hermann Schägger’s Tricine system separates the trailing ion (Tricine) from the leading ion (Chloride) at a different pH, creating a stacking limit of ~30 kDa. This keeps small peptides stacked tightly for high resolution.
-
Protocol Adjustment:
-
Gel Composition: Use a 16.5% T, 6% C Tricine gel.
-
Spacer Gel: A 10% spacer gel is recommended between the stacking and separating gels to sharpen the bands further.
-
Voltage: Run slowly (30V constant) through the stacking gel, then increase to 100V. High voltage overheats the gel, causing band diffusion.
-
Module 2: Retention (The Signal)
Q: I see the Pro-Guanylin (~11 kDa) but the active peptide (~1.5 kDa) is missing. Is my antibody bad?
A: Likely not. The active peptide is physically passing through the membrane or washing off.
Step 1: Membrane Physics
-
Stop using Nitrocellulose. Small peptides do not bind well to nitrocellulose.
-
Mandatory: Use 0.2 µm PVDF .[1][2] The smaller pore size is non-negotiable for targets <10 kDa.
-
Activation: Ensure PVDF is activated in 100% Methanol for 15 seconds before equilibration.
Step 2: The "Secret Weapon" – Glutaraldehyde Fixation This is the single most effective step for improving SNR for peptides <5 kDa. Small peptides lack sufficient hydrophobic surface area to stay bound to PVDF when exposed to Tween-20 in washing buffers.
-
The Fix: You must chemically cross-link the peptide to the membrane after transfer but before blocking.
-
Protocol:
-
Why it works: Glutaraldehyde forms covalent bonds between the amino groups of the Guanylin peptide and the membrane matrix, rendering it resistant to wash-out.
Module 3: Noise Reduction (The Background)
Q: I have high background noise. Is it the Glutaraldehyde?
A: Glutaraldehyde can increase background if not blocked properly, as it introduces reactive aldehyde groups.
Optimization Strategy:
-
Reactive Group Quenching: If background persists after glutaraldehyde fixation, add a washing step with 0.1 M Glycine in PBS for 10 minutes before blocking. Glycine binds to unreacted aldehyde groups, neutralizing them.
-
Blocking Buffer: Use 5% BSA rather than milk. Milk contains many small peptides and casein which can compete for binding or cross-react if the antibody is not highly specific.
-
Antibody Concentration: Small peptides have fewer epitopes. Paradoxically, using too much primary antibody increases noise more than signal because the "real" binding sites are saturated quickly.
-
Recommendation: Titrate primary antibody starting at 1:1000 down to 1:5000.
-
Troubleshooting Guide: Symptom vs. Solution
| Symptom | Probable Cause | Corrective Action |
| No Bands (Active & Pro) | Blow-through (Membrane) | Switch to 0.2 µm PVDF . Do not use 0.45 µm. |
| Pro-form visible, Active form absent | Peptide Wash-out | Implement Glutaraldehyde fixation (0.5%, 15 min) post-transfer. |
| Blurred / Fuzzy Bands | Diffusion in Gel | Switch from Tris-Glycine to Tricine-SDS-PAGE . Run gel cooler/slower. |
| High Background (Yellow/Brown) | Glutaraldehyde residue | Quench membrane with 0.1 M Glycine wash before blocking. |
| "Ghost" bands (White centers) | HRP Burnout | Too much secondary antibody. Dilute secondary further (1:10,000 - 1:20,000). |
References
-
Schägger, H., & von Jagow, G. (1987). Tricine-sodium dodecyl sulfate-polyacrylamide gel electrophoresis for the separation of proteins in the range from 1 to 100 kDa.[1] Analytical Biochemistry, 166(2), 368–379.[1]
-
Proteintech Group. (n.d.). How To Optimize Your Results With Low MW Proteins. Retrieved February 12, 2026.
-
Polisecki, E., et al. (2008). Glutaraldehyde fixation increases retention of low molecular weight proteins transferred to nylon membranes for western blot analysis. Analytical Biochemistry. (Validated protocol adaptation for PVDF).
-
Thermo Fisher Scientific. (n.d.). Western Blotting for Small Proteins (<20 kDa). Technical Note.
Sources
Technical Support Center: Navigating the Challenges of Localizing Guanylin-Producing Cells in the Rat Intestine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals investigating the localization of guanylin-producing cells in the rat intestine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered questions, moving beyond simple protocols to explain the scientific reasoning behind each step. Our goal is to empower you with the expertise to overcome common hurdles and generate reliable, publication-quality data.
Introduction: The Elusive Guanylin-Producing Cell
The precise identification of guanylin-producing cells in the rat intestine has been a subject of evolving research. Initially attributed to enterochromaffin (EC) cells, a significant body of evidence now points primarily to a subpopulation of mature goblet cells in the small and large intestine, as well as superficial epithelial cells and colonocytes in the colon.[1][2][3][4] This nuanced and sometimes debated localization presents unique challenges for investigators. Furthermore, the presence of the related peptide, uroguanylin, which has a distinct but overlapping distribution, necessitates highly specific detection methods.[5][6][7][8]
This guide will address the most common issues encountered during immunohistochemistry (IHC) and in situ hybridization (ISH) for guanylin, providing you with the technical insights to troubleshoot your experiments effectively.
Troubleshooting Guide: Common Problems and Solutions
This section is formatted as a series of common problems followed by potential causes and actionable solutions, grounded in established scientific principles.
Problem 1: High Background Staining in Immunohistochemistry
High background can obscure specific signals, making data interpretation impossible. In the rat intestine, this is a particularly prevalent issue.
Question: My IHC slides of rat intestine have very high background staining, making it difficult to identify a specific signal for guanylin. What are the likely causes and how can I fix this?
Answer:
High background in intestinal IHC is often multifactorial. Let's break down the most common culprits and their solutions:
-
Cause A: Endogenous Enzyme Activity. The intestinal mucosa is rich in endogenous peroxidases and alkaline phosphatases, which can react with chromogenic substrates (like DAB with HRP) to produce a strong, non-specific signal.[9][10]
-
Solution: Implement a robust blocking step for endogenous enzymes. For peroxidase-based detection, a 3% hydrogen peroxide (H₂O₂) solution is recommended over lower concentrations to ensure complete inactivation.[11] For alkaline phosphatase, the inhibitor levamisole can be added to the substrate mixture.[9][12]
-
-
Cause B: Non-Specific Antibody Binding. The primary or secondary antibody may be binding to proteins other than the target antigen through ionic or hydrophobic interactions.[13]
-
Solution: A crucial step is blocking with normal serum from the same species in which the secondary antibody was raised (e.g., normal goat serum for a goat anti-rabbit secondary). This blocks non-specific binding sites to which the secondary antibody might otherwise attach. Additionally, ensure your washing steps between antibody incubations are thorough to remove unbound antibodies.
-
-
Cause C: Cross-Reactivity of Secondary Antibody. If you are using a rat primary antibody, an anti-rat secondary antibody can bind to endogenous immunoglobulins in the rat tissue, causing significant background.
-
Solution: Whenever possible, avoid using a primary antibody raised in the same species as the tissue being studied. If a rat primary is unavoidable, use a secondary antibody that has been pre-adsorbed against rat serum to minimize cross-reactivity.
-
Problem 2: Weak or No Staining for Guanylin
The opposite of high background, a complete lack of signal, can be equally frustrating.
Question: I am not getting any signal, or a very weak signal, for guanylin in my rat intestinal sections. I've followed a standard IHC protocol. What should I troubleshoot?
Answer:
Weak or no staining can stem from issues with the antibody, the tissue preparation, or the detection protocol. Here’s a systematic approach to troubleshooting:
-
Cause A: Ineffective Antigen Retrieval. Formalin fixation creates cross-links that can mask the epitope your antibody is supposed to recognize.[14][15]
-
Solution: This is one of the most critical steps to optimize.[16] The choice of heat-induced epitope retrieval (HIER) buffer (e.g., citrate pH 6.0 or Tris-EDTA pH 9.0) and the heating time/temperature are antibody-dependent. Consult the antibody datasheet for recommendations, and if the signal is still weak, perform a titration of the retrieval conditions.
-
-
Cause B: Primary Antibody Issues. The primary antibody may be at a suboptimal concentration, may not be validated for IHC on formalin-fixed, paraffin-embedded (FFPE) tissue, or may have lost activity due to improper storage.[16]
-
Solution:
-
Positive Control: Always include a positive control tissue known to express guanylin to confirm your antibody and protocol are working.
-
Concentration: Perform a titration experiment to find the optimal antibody concentration.[16]
-
Validation: Ensure your antibody is validated for the specific application you are using it for.[17]
-
-
-
Cause C: Low Target Expression. Guanylin is expressed in a specific subpopulation of cells.[1][2] If your tissue section does not contain these cells, you will not see a signal.
-
Solution: Carefully examine the morphology of your tissue sections to ensure they contain the villi and upper crypts of the small intestine or the superficial epithelium of the colon where guanylin-producing cells are expected.[2]
-
Problem 3: Difficulty Differentiating Guanylin from Uroguanylin
Given their structural similarities and co-localization in the intestine, distinguishing between guanylin and uroguanylin is a significant challenge.
Question: How can I be sure that the signal I am observing is specific to guanylin and not uroguanylin?
Answer:
Ensuring specificity is paramount. Uroguanylin mRNA is more abundant in the small intestine, while guanylin mRNA is more prevalent in the large intestine, but there is overlap.[5][6][7]
-
Solution A: Highly Specific Primary Antibodies. Use a primary antibody that has been raised against a specific epitope of guanylin that does not share homology with uroguanylin.[2] The manufacturer's datasheet should provide information on specificity and any known cross-reactivity.
-
Solution B: In Situ Hybridization (ISH). ISH provides a powerful complementary approach by detecting guanylin mRNA (Guca2a).[1][18] This allows for the confirmation of protein expression with gene expression. Design probes that are specific to the guanylin transcript and will not cross-hybridize with uroguanylin mRNA.
-
Solution C: Western Blotting. Before proceeding with IHC, validate your antibody's specificity using Western blotting on protein extracts from the rat small and large intestine. A specific antibody should detect a band at the correct molecular weight for guanylin.
Problem 4: Poor RNA Quality for In Situ Hybridization
The intestinal environment is hostile to RNA, making ISH particularly challenging.
Question: My ISH experiments for guanylin mRNA are failing, likely due to RNA degradation. How can I improve the quality of my RNA?
Answer:
The gut is rich in RNases, so speed and proper technique are critical to preserving mRNA integrity.[19][20]
-
Solution A: Rapid Tissue Processing. Minimize the time between tissue harvesting and fixation or freezing. Autolysis and RNA degradation begin immediately after blood flow ceases.[15]
-
Solution B: Proper Fixation. For ISH, perfusion with an RNase-free fixative like 4% paraformaldehyde is ideal. If perfusing is not possible, immerse the tissue in the fixative immediately after harvesting.
-
Solution C: Maintain an RNase-Free Environment. Use RNase-free reagents, bake glassware, and treat surfaces with RNase decontamination solutions throughout the entire process.
-
Solution D: Optimal Tissue Sectioning. The submucosal/mucosal layer of the intestine shows faster RNA degradation than the muscle layer.[19][20] Be mindful of this when processing and analyzing your tissue.
Frequently Asked Questions (FAQs)
Q1: Which cell type should I expect to find guanylin in?
A1: Based on current literature, you should primarily look for guanylin in a subpopulation of goblet cells on the villi and in the upper crypts of the rat small intestine.[2] In the colon, the signal is expected in superficial epithelial cells and goblet cells.[1] Be aware that some studies have also implicated enterochromaffin cells, so the cellular source can be complex.[21]
Q2: What is the best fixative for localizing guanylin?
A2: For IHC, 10% neutral buffered formalin is a standard choice, but the fixation time should be optimized (typically 18-24 hours). Over-fixation can mask epitopes.[15] For ISH, 4% paraformaldehyde in RNase-free phosphate-buffered saline is recommended.
Q3: Do I need to perform antigen retrieval for frozen sections?
A3: Generally, antigen retrieval is not necessary for frozen sections as the fixation is less harsh and does not create the extensive protein cross-links seen in FFPE tissue.
Q4: My antibody datasheet doesn't recommend a specific antigen retrieval buffer. What should I do?
A4: If the datasheet is not specific, a good starting point is citrate buffer at pH 6.0. If the staining is weak, you can then try a Tris-EDTA buffer at pH 9.0, as the optimal pH for epitope unmasking is highly dependent on the antibody and the target protein.
Q5: Can I use the same tissue block for both IHC and ISH?
A5: Yes, you can use adjacent sections from the same FFPE block for both techniques. This is an excellent way to correlate protein expression with mRNA localization.
Experimental Protocols & Visualizations
Guanylin Signaling Pathway
Guanylin, secreted into the intestinal lumen, binds to the guanylate cyclase C (GC-C) receptor on the apical surface of enterocytes. This activates GC-C, leading to an increase in intracellular cyclic GMP (cGMP). cGMP then activates protein kinase G (PKG), which in turn phosphorylates and opens the cystic fibrosis transmembrane conductance regulator (CFTR) channel, promoting chloride and bicarbonate secretion into the lumen.[22]
Caption: Guanylin signaling pathway in intestinal epithelial cells.
Standard Immunohistochemistry (IHC) Workflow
This workflow provides a general framework. Remember to optimize steps like antigen retrieval and antibody concentrations for your specific reagents and tissues.
Caption: Standard workflow for IHC on FFPE tissue sections.
Data Summary Table
| Parameter | Small Intestine (Rat) | Large Intestine (Rat) | Primary References |
| Guanylin mRNA (Guca2a) | Low abundance, localized to goblet cells | High abundance, localized to goblet cells and colonocytes | [3][5][8] |
| Uroguanylin mRNA (Guca2b) | High abundance, in dispersed solitary epithelial cells | Low/focal abundance | [3][5][7][8] |
| Guanylin Protein | Subpopulation of goblet cells (villi, upper crypts) | Superficial epithelial cells and goblet cells | [1][2] |
References
-
Li, Z., Taylor-Blake, B., & Goy, M. F. (1995). Immunohistochemical localization of guanylin in the rat small intestine and colon. Gastroenterology, 108(4), A1124. [Link]
-
Cohen, M. B., Witte, D. P., & Dieckgraefe, B. K. (1995). Guanylin, an endogenous ligand for C-type guanylate cyclase, is produced by goblet cells in the rat intestine. Gastroenterology, 109(6), 1863–1875. [Link]
- Forte, L. R., & Hamra, F. K. (1996). Guanylin and uroguanylin: intestinal natriuretic hormones. News in Physiological Sciences, 11(4), 174-179.
-
Prasad, K., & Kumar, S. (2018). Blocking endogenous peroxidases: a cautionary note for immunohistochemistry. Journal of Cellular and Molecular Medicine, 22(7), 3698–3699. [Link]
-
Hamra, F. K., Forte, L. R., Eber, S. L., et al. (1996). Structure and activity of uroguanylin and guanylin from the intestine and urine of rats. American Journal of Physiology-Endocrinology and Metabolism, 270(4), E708-E716. [Link]
-
Gattoretti, G. (2024, January 23). Blocking of Unwanted Non-specific Staining for Immunohistochemistry. IHC WORLD. [Link]
-
Hamra, F. K., & Forte, L. R. (1999). Signaling Pathways for Guanylin and Uroguanylin in the Digestive, Renal, Central Nervous, Reproductive, and Lymphoid Systems. Endocrine, 10(3), 231–241. [Link]
-
Kim, S. W., Roh, J., & Park, C. S. (2016). Immunohistochemistry for Pathologists: Protocols, Pitfalls, and Tips. Journal of Pathology and Translational Medicine, 50(6), 411–418. [Link]
-
Hamra, F. K., Forte, L. R., Eber, S. L., et al. (1996). Structure and activity of uroguanylin and guanylin from the intestine and urine of rats. American Journal of Physiology. Endocrinology and Metabolism, 270(4 Pt 1), E708-16. [Link]
-
Cetin, Y., Kuhn, M., Kulaksiz, H., et al. (1994). Enterochromaffin cells of the digestive system: cellular source of guanylin, a guanylate cyclase-activating peptide. Proceedings of the National Academy of Sciences, 91(8), 2935–2939. [Link]
- Forte, L. R. (1999). Salt and water homeostasis: uroguanylin is a circulating peptide hormone with natriuretic activity. American Journal of Kidney Diseases, 34(4), 769-779.
-
Schulz, S., Chrisman, T. D., & Garbers, D. L. (1992). Signal transduction pathways via guanylin and uroguanylin in stomach and intestine. The Journal of biological chemistry, 267(23), 16019–16021. [Link]
- Forte, L. R. (1999). Uroguanylin and guanylin: circulating peptides with natriuretic activity. American journal of physiology.
-
Andersson, A. C., Fagerberg, L., & Asplund, A. (2011). Examples of discrepancies in immunohistochemistry staining between differently fixed tissues and cells. Journal of Histochemistry & Cytochemistry, 59(1), 87-97. [Link]
-
van der Werf, C., Lutter, R., & van der Loos, C. M. (2015). Degradation of intestinal mRNA: A matter of treatment. World Journal of Gastroenterology, 21(12), 3511–3519. [Link]
- Longman, R. J., & Duthie, S. J. (1996). Functional activity of intestinal epithelium demonstrated by mRNA in situ hybridization.
-
Al-Absi, A. M., Al-Hatamleh, M. A. I., & Mohamad, M. (2021). Common Artifacts and Remedies in Histological Preparations. Journal of Zoological and Bioscience Research, 8(2), 1-10. [Link]
-
Ask Ayurveda. (2026, February 10). Histopathology: Definition, Techniques, and Clinical Importance. Ask Ayurveda. [Link]
-
Bas, A., & Forssmann, W. G. (2022). Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa. Cell and Tissue Research, 365(1), 157–170. [Link]
-
Al-Sbiei, A., Al-Ramadi, B. K., & Al-Salam, S. (2018). A review of artifacts in histopathology. Journal of Histotechnology, 41(2), 55-65. [Link]
- Witte, D. P., & Cohen, M. B. (1995). Immunohistochemical Localization of Guanylin in the Rat Small Intestine and Colon. Journal of Histochemistry & Cytochemistry, 43(4), 405-411.
-
Middelburg, J., Visser, L., & van der Loos, C. (2016). Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa. Cell and Tissue Research, 365(1), 157-170. [Link]
-
van der Werf, C., Lutter, R., & van der Loos, C. M. (2015). Degradation of intestinal mRNA: A matter of treatment. World Journal of Gastroenterology, 21(12), 3511-3519. [Link]
- Krause, W. J., & Cutts, J. H. (1982). Peptide-regulated guanylate cyclase pathways in rat colon: in situ localization of GCA, GCC, and guanylin mRNA.
-
Buchan, A. M. (2011). Non-specific binding of antibodies in immunohistochemistry: fallacies and facts. Journal of Histochemistry & Cytochemistry, 59(7), 643–650. [Link]
-
Buchan, A. M. (2011). Non-specific binding of antibodies in immunohistochemistry: Fakes and facts. ResearchGate. [Link]
-
University College London. (n.d.). In situ hybridization protocols. University College London. [Link]
-
Forte, L. R., & London, R. M. (2011). Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin. Frontiers in Endocrinology, 2, 33. [Link]
Sources
- 1. Immunohistochemical localization of guanylin in the rat small intestine and colon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanylin, an endogenous ligand for C-type guanylate cyclase, is produced by goblet cells in the rat intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular localization of guanylin and uroguanylin mRNAs in human and rat duodenal and colonic mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure and activity of uroguanylin and guanylin from the intestine and urine of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Signal transduction pathways via guanylin and uroguanylin in stomach and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. Methods to Block Endogenous Detection | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Blocking endogenous peroxidases: a cautionary note for immunohistochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Blocking of Unwanted Non-specific Staining for Immunohistochemistry - IHC WORLD [ihcworld.com]
- 13. Non-specific binding of antibodies in immunohistochemistry: fallacies and facts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ask-ayurveda.com [ask-ayurveda.com]
- 16. Ultimate IHC Troubleshooting Guide: Fix Weak Staining & High Background [atlasantibodies.com]
- 17. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
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- 19. Degradation of intestinal mRNA: A matter of treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Enterochromaffin cells of the digestive system: cellular source of guanylin, a guanylate cyclase-activating peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Defying the Stereotype: Non-Canonical Roles of the Peptide Hormones Guanylin and Uroguanylin [frontiersin.org]
selecting fixation methods for guanylin immunohistochemistry in mouse tissue
Technical Support Center: Guanylin Immunohistochemistry Optimization
Welcome to the Advanced Application Support Center. Subject: Optimization of Fixation Protocols for Guanylin (Gn) Detection in Murine Intestinal Tissue. Support Lead: Senior Application Scientist, Histology & Molecular Pathology Division.
Introduction: The "Peptide Paradox" in Gut Tissue
Detecting Guanylin (Gn) in mouse tissue presents a unique challenge that distinguishes it from standard protein IHC. Guanylin is a low molecular weight peptide (~1.5 kDa in its bioactive form) secreted by goblet cells in the colon and Paneth cells in the small intestine.
The Core Challenge:
-
Solubility: As a small peptide, Guanylin is highly soluble and easily "washed out" during standard aqueous processing if not immediately immobilized.
-
Masking: Excessive cross-linking (over-fixation) by aldehydes can bury the small epitope, rendering it invisible to antibodies.
-
Tissue Fragility: The murine colonic mucosa is rich in proteases and prone to rapid autolysis, leading to epithelial detachment ("sloughing") which mimics a loss of signal.
This guide moves beyond generic protocols to address the specific causality of fixation in Guanylin preservation.
Module 1: Fixative Selection Matrix
There is no single "perfect" fixative; the choice depends on whether your primary goal is morphological granule preservation or maximal antigen accessibility.
| Feature | 10% Neutral Buffered Formalin (NBF) / 4% PFA | Bouin’s Solution | Zinc Formalin |
| Mechanism | Covalent cross-linking (Methylene bridges). | Protein precipitation (Picric acid) + weak cross-linking. | Metal ion coordination + weak cross-linking. |
| Guanylin Specificity | Standard. Best for commercially available antibodies requiring HIER (Heat Induced Epitope Retrieval). | Specialist. Excellent for visualizing secretory granules in goblet cells, but may damage some epitopes. | Alternative. Good for surface antigens; often preserves immunoreactivity without harsh retrieval. |
| Morphology | Good, but goblet cells may appear "empty" if mucin is not preserved. | Superior nuclear and cytoplasmic detail; preserves mucin granules well. | Good, but tissue can be brittle. |
| Downstream Issues | Requires rigorous Antigen Retrieval (HIER) to break cross-links. | Picric acid must be washed out (70% EtOH) or it interferes with staining. DNA degradation (no PCR later). | minimal retrieval needed; incompatible with some downstream molecular assays. |
| Recommendation | PRIMARY CHOICE for general IHC. | Use only if NBF fails to show granular localization. | Use for antibodies sensitive to heat retrieval. |
Module 2: Validated Protocols
Protocol A: The Gold Standard (Transcardial Perfusion)
Best for: Quantitative studies, background reduction, and preventing autolysis.
-
Anesthesia: Deeply anesthetize the mouse (e.g., Ketamine/Xylazine).
-
Flush: Open the thoracic cavity. Insert a needle into the left ventricle; snip the right atrium. Perfuse with ice-cold PBS (pH 7.4) for 3-5 minutes until the liver clears and fluid runs clear.
-
Why? Removing blood eliminates endogenous IgG, significantly reducing background staining in the highly vascularized gut lamina propria [1].
-
-
Fixation: Switch line to 4% Paraformaldehyde (PFA) in PBS. Perfuse for 10–15 minutes.
-
Visual Check: Intestines should stiffen and turn pale.
-
-
Harvest: Dissect the colon/intestine. Flush the lumen gently with cold fixative to remove fecal matter.
-
Post-Fixation: Immerse tissue in 4% PFA for 12–24 hours at 4°C .
-
Critical: Do not exceed 24 hours. Over-fixation masks the Guanylin epitope [2].
-
Protocol B: Immersion Fixation (Field Standard)
Best for: Rapid collection or when perfusion is impossible.
-
Harvest: Dissect the colon rapidly (<2 mins post-mortem).
-
Preparation: Open the colon longitudinally along the mesenteric line. Pin flat on a wax board (mucosa side up) to prevent curling.
-
Fixation: Flooding the tissue with 10% NBF immediately.
-
Duration: Fix for 24 hours at Room Temperature (RT) .
-
Note: Cold fixation (4°C) slows cross-linking. If fixing at 4°C, extend time to 36 hours, but RT is preferred for NBF penetration in mucin-rich tissue [3].
-
Module 3: Troubleshooting & FAQs
Q1: I see "empty" goblet cells where Guanylin should be. Is the antibody bad?
-
Diagnosis: This is likely a "washout" artifact, not a bad antibody. The peptide dissolved before fixation locked it in.
-
Solution:
-
Ensure the time from death to fixative is <5 minutes .
-
If using NBF, switch to Bouin’s Solution (fix 4-6 hours, wash extensively in 70% EtOH). Bouin's precipitates the granule contents, keeping the peptide trapped inside the vesicle [4].
-
Q2: My signal is weak, but the background in the lamina propria is high.
-
Diagnosis: Two issues: Epitope masking (weak signal) and Endogenous Biotin/Peroxidase (background).[1]
-
Solution:
-
Retrieval: Perform HIER using Citrate Buffer (pH 6.0) at 95°C for 20 minutes. High pH (Tris-EDTA pH 9.0) often destroys delicate peptide epitopes.
-
Blocking: The mouse gut is rich in endogenous biotin. Use a Streptavidin/Biotin Blocking Kit prior to the primary antibody, or switch to a Polymer-based (HRP-polymer) detection system to bypass biotin entirely [5].
-
Q3: The epithelium is detaching from the slide during staining.
-
Diagnosis: "Sloughing" caused by harsh HIER or poor adhesion.
-
Solution:
-
Use positively charged slides (e.g., Superfrost Plus).
-
Dry slides vertically at 60°C for 1 hour (or 37°C overnight) before deparaffinization to bake the protein onto the glass.
-
Reduce HIER temperature to 80°C and extend time, or use a pressure cooker (more uniform heat) [6].
-
Module 4: Visualization of Pathways & Logic
Diagram 1: The Guanylin Signaling Context
Understanding the target helps interpret the staining pattern (Apical vs. Cytoplasmic).
Caption: The paracrine signaling pathway of Guanylin. Note that IHC may detect the peptide in the Goblet cell cytoplasm (synthesis site) or at the apical membrane (receptor binding site).
Diagram 2: Troubleshooting Logic Flow
A self-validating system for diagnosing IHC failure.
Caption: Diagnostic logic tree for isolating Guanylin IHC failures based on signal artifacts.
References
-
Synaptic Systems. (2024). Protocol for Immunohistochemistry - Paraffin embedded (IHC-P) Tissue Preparation. Retrieved from
-
Abcam. (2024). IHC fixation protocol: Immersion vs Perfusion. Retrieved from
-
Creative Bioarray. (2024).[1] IHC Protocol for Mouse Tissue Sections. Retrieved from
-
Aziz, Z. W., et al. (2023). Formalin Versus Bouin Solution for Rat Testicular Tissue Fixation: A Histochemical and Immunohistochemical Evaluation. International Journal of Medical Toxicology and Forensic Medicine. Retrieved from
-
Cell Signaling Technology. (2024). Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls. Retrieved from
-
College of American Pathologists. (2024). IHC Troubleshooting Guide: Tissue Detachment and Staining Failures. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
